molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No. B1304954
CAS RN: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Fluorophenoxy)propanenitrile involves various chemical reactions and methodologies. For instance, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) is achieved through a two-step reaction sequence starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane . Similarly, the synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation, with the reaction's influencing factors being studied to optimize yield and purity . Additionally, 4-Fluoro-3-phenoxytoluene is synthesized via an Ullmann coupling reaction, indicating the versatility of fluorophenoxy compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various characterization techniques. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The molecular geometry was compared using Hartree-Fock (HF) and density functional theory (DFT) calculations, demonstrating the importance of computational methods in understanding the structure of fluorophenoxy compounds .

Chemical Reactions Analysis

Fluorophenoxy compounds participate in diverse chemical reactions. The click reaction of a fluorinated phthalonitrile with sugar azide to form a triazole ring exemplifies the reactivity of these compounds . Moreover, the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase from Trichosporon cutaneum is pH-dependent, showcasing the influence of environmental conditions on the chemical behavior of fluorophenoxy compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenoxy compounds are influenced by their molecular structure. For instance, the preferred all-gauche conformations in 3-fluoro-1,2-propanediol are dictated by hyperconjugative interactions, as confirmed by QTAIM calculations and NMR spectroscopy . The electronic properties of conjugated polythiophenes can be tuned using 3-fluoro-4-hexylthiophene as a building block, indicating the potential for electronic applications . Furthermore, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol show reduced melting points and transition temperatures, illustrating the impact of fluorine substitution on liquid-crystalline properties .

Scientific Research Applications

Electrolyte Enhancement in Lithium-Ion Batteries

Research has indicated the use of nitrile-functionalized compounds, similar to 3-(4-Fluorophenoxy)propanenitrile, in improving the safety and performance of electrolytes for lithium-ion batteries. These mixtures can exhibit better rate and cycle performances compared to conventional electrolytes, highlighting their potential in practical battery applications (Liu et al., 2016).

Biocompatible Aliphatic-Terpolymers

Biocompatible and multifunctional aliphatic-terpolymers have been synthesized using monomers, including derivatives of propanenitrile. These polymers have applications in three-in-one functionalities like Fe(III)-sensors, cellular imaging, and security inks, demonstrating diverse practical applications in biotechnology (Mahapatra et al., 2020).

Crystal Structure Analysis

The study of crystal structures of compounds related to 3-(4-Fluorophenoxy)propanenitrile has provided insights into their molecular geometries, which is critical for understanding their chemical properties and potential applications in materials science (Sharma et al., 2014).

Antioxidant Activity

Some derivatives of 4-fluorophenoxy propanenitrile have shown promising antioxidant activities. These compounds can be crucial in developing new therapeutic agents, given the importance of antioxidants in health and disease management (El Nezhawy et al., 2009).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use . It’s not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

properties

IUPAC Name

3-(4-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQBUHCLFYFIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234329
Record name 3-(4-Fluorophenoxy)propiononitrile
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Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)propanenitrile

CAS RN

85169-02-4
Record name 3-(4-Fluorophenoxy)propanenitrile
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Record name 3-(4-Fluorophenoxy)propiononitrile
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Record name 3-(4-Fluorophenoxy)propiononitrile
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Record name 3-(4-fluorophenoxy)propiononitrile
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Synthesis routes and methods I

Procedure details

5.4 g of sodium methylate were added portionwise at 60° C. to 112.1 g of 4-fluoro-phenol. After 10 minutes, the mixture was treated with 500 ml of acrylonitrile, boiled in an oil-bath for 48 hours, thereafter poured into 3 l of water and extracted with chloroform. After drying the organic phase with sodium sulfate, it was concentrated completely in vacuo. There was obtained 3-(4-fluoro-phenoxy)propionitrile as a viscous oil.
Quantity
5.4 g
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reactant
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0 (± 1) mol
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500 mL
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3 L
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 11.2 g of 4-fluorophenol, 26.5 g of acrylonitrile and 4.9 g of cupric hydroxide was refluxed for 8 hours with stirring, and then acrylonitrile and 4-fluorophenol were removed from the mixture under reduced pressure. After diluting the obtained residue with ether and filtering solid, the ether layer was successively washed with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid and dehydrated with anhydrous magnesium sulfate. Ether was distilled away to give 14.02 g of colorless liquid of 3-(4-fluorophenoxy)propionitrile (yield: 85%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
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[Compound]
Name
cupric hydroxide
Quantity
4.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 11.2 g of 4-fluorophenol, 10.6 g of acrylonitrile and 2.02 g of triethylamine was refluxed for 16 hours with stirring and then acrylonitrile, triethylamine and 4-fluorophenol were removed under reduced pressure. The obtained residue was diluted with ether, washed successively with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid and dehydrated with anhydrous magnesium sulfate. Ether was distilled away to give 11.51 g of colorless liquid of 3-(4-fluorophenoxy)propionitrile (yield: 70%).
Quantity
11.2 g
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reactant
Reaction Step One
Quantity
10.6 g
Type
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Quantity
2.02 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sarges, J Bordner, BW Dominy… - Journal of medicinal …, 1985 - ACS Publications
The aldose reductase inhibitor 2, 3-dihydro-6-fluorospiro [4/fl-benzopyran-4, 4'-imidazolidine]-2,, 5'-dione was resolved into its enantiomers. Sorbinil, the S isomer, was found to be a …
Number of citations: 85 pubs.acs.org

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